2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of two ethyl groups at the 2 and 5 positions, and an amine group at the 3 position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-diethylphenol with ethylene oxide in the presence of a base can yield the desired dihydrobenzofuran structure. Subsequent amination using ammonia or an amine source can introduce the amine group at the 3 position .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Scientific Research Applications
2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the ethyl groups and amine group, resulting in different chemical and biological properties.
2,2-Dimethyl-2,3-dihydrobenzofuran: Contains methyl groups instead of ethyl groups, leading to variations in reactivity and biological activity.
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-:
Uniqueness: 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both ethyl groups and an amine group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2,5-diethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C12H17NO/c1-3-8-5-6-11-9(7-8)12(13)10(4-2)14-11/h5-7,10,12H,3-4,13H2,1-2H3 |
InChI Key |
RFWZJTXSBYXJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=C(O1)C=CC(=C2)CC)N |
Origin of Product |
United States |
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